molecular formula C6H2F4IN B1408067 4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine CAS No. 1227509-31-0

4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine

Cat. No. B1408067
CAS RN: 1227509-31-0
M. Wt: 290.98 g/mol
InChI Key: ARFULSMUOTYDAH-UHFFFAOYSA-N
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Description

“4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3F3IN . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is used as an intermediate in the synthesis of several crop-protection products .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including “4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine”, involves a stepwise liquid-phase/vapor-phase process . The process starts with the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine” consists of a pyridine ring with fluorine, iodine, and a trifluoromethyl group attached at the 4th, 2nd, and 5th positions respectively .


Chemical Reactions Analysis

The compound acts as a reactant in the preparation of aminopyridines through amination reactions . It can also be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 272.99 . It has a unique SMILES string representation: FC(F)(F)c1ccc(I)nc1 .

Scientific Research Applications

Fluorinated Building Blocks

“4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine” is a part of the fluorinated building blocks . These compounds are used in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries .

Agrochemical Applications

Trifluoromethylpyridines, including “4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Preparation of Aminopyridines

“4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine” can be used in the preparation of aminopyridines through amination reactions . Aminopyridines are important compounds in medicinal chemistry and have a wide range of biological activities.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound may be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Catalytic Ligand for Regioselective Preparation

“4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine” can be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This is a significant application in the field of organic synthesis.

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is also classified as Acute Tox. 3 Oral .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including “4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine”, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-fluoro-2-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFULSMUOTYDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1I)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-iodo-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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